1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene is a complex organic compound characterized by its aromatic benzene ring substituted with chlorine atoms and a lengthy ether chain. This compound is notable for its unique structure, which combines multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene, 2,4-dichloro-1-methoxy-: Similar in structure but lacks the extended ether chain.
Benzene, 1,3-dichloro-2-(dichloromethyl)-: Contains additional chlorine atoms but differs in the substitution pattern.
Uniqueness
1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene is unique due to its combination of chlorine substituents and a lengthy ether chain, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
1,3-dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O4/c1-3-5-15-8-9-18(19(14-15)23-2)25-12-10-24-11-13-26-20-16(21)6-4-7-17(20)22/h3-4,6-9,14H,1,5,10-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYILXESHVIBSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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